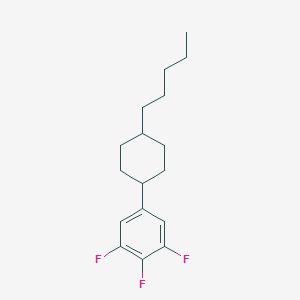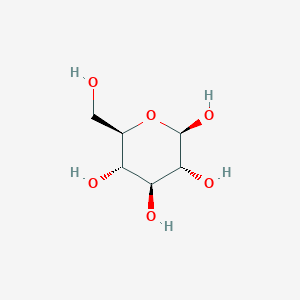
1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene: is a fluorinated aromatic compound with the molecular formula C23H33F3 . This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a pentylcyclohexyl group, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene can be synthesized through a multi-step process involving the introduction of fluorine atoms and the cyclohexyl group to the benzene ring. The synthesis typically involves:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents like or under controlled conditions.
Cyclohexylation: Attachment of the pentylcyclohexyl group through a Friedel-Crafts alkylation reaction using as a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: for efficient mixing and heat transfer.
Purification steps: such as distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like or can convert the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups to the benzene ring using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (HNO3/H2SO4), Halogenating agents (Br2/FeBr3)
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Nitro compounds, Halogenated compounds
Scientific Research Applications
1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene involves its interaction with molecular targets and pathways in various applications. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in specific chemical reactions. The pentylcyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
- 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene
- 1,2,3-Trifluoro-5-(4-ethylcyclohexyl)benzene
- 1,2,3-Trifluoro-5-(4-methylcyclohexyl)benzene
Comparison: 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene is unique due to its specific combination of fluorine atoms and the pentylcyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and enhanced reactivity, compared to similar compounds with shorter alkyl chains. The longer pentyl group also affects the compound’s solubility and interaction with other molecules, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1,2,3-trifluoro-5-(4-pentylcyclohexyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-15(18)17(20)16(19)11-14/h10-13H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXPWEXVHHTJOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569635 |
Source


|
| Record name | 1,2,3-Trifluoro-5-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131819-22-2 |
Source


|
| Record name | 1,2,3-Trifluoro-5-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)



![Benzoic acid, 3-[[imino(methylthio)methyl]amino]-(9CI)](/img/structure/B177737.png)





